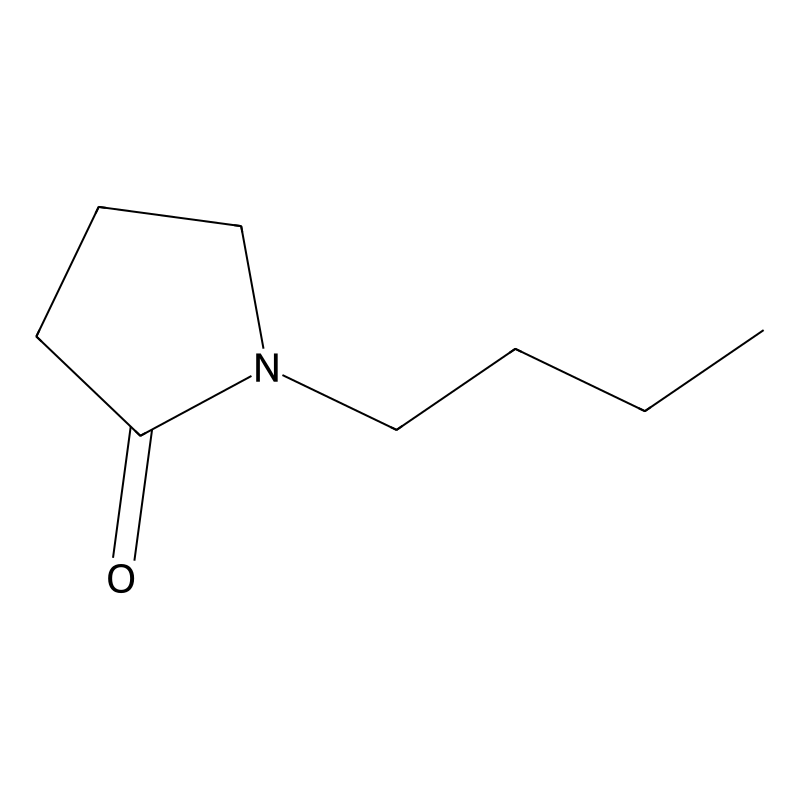

1-Butylpyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Butylpyrrolidin-2-one is an organic compound with the molecular formula C₈H₁₅NO. This compound is a derivative of pyrrolidinone, featuring a butyl group attached to the nitrogen atom of the five-membered pyrrolidinone ring. It is typically encountered as a colorless liquid with a mild odor and is known for its excellent solvency power, high boiling point, and chemical stability. These properties make it a valuable solvent in various industrial applications, including organic synthesis and polymer production .

Solvent Properties

- Miscibility: 1-BP is miscible with a wide range of polar and non-polar compounds, making it a versatile solvent for various research applications []. This allows researchers to dissolve a broader range of materials for further analysis or synthesis.

- High Boiling Point: 1-BP has a high boiling point (around 226 °C) [], which minimizes evaporation during experiments and allows for reactions at higher temperatures.

Safer Alternative

- Reduced Regulatory Pressure: 1-BP is considered a safer alternative to some traditional solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMA), and N,N-Dimethylformamide (DMF) []. These solvents face increasing regulatory pressure due to their potential toxicity. 1-BP is generally classified with lower developmental and reproductive toxicity concerns [].

Note

While considered a safer alternative, it's important to always handle 1-BP with appropriate personal protective equipment (PPE) in a well-ventilated area as it can still cause skin and eye irritation [].

Potential Applications

- Organic Synthesis: 1-BP's solvency properties and thermal stability make it suitable for various organic synthesis reactions []. Researchers can utilize it in the preparation of pharmaceuticals, fine chemicals, and other organic materials.

- Polymer Research: Due to its miscibility with both polar and non-polar materials, 1-BP can be useful in polymer research []. It can potentially dissolve a wider range of polymers for characterization or processing studies.

- Electrolyte Research: Some studies suggest that 1-BP can be used as a solvent or co-solvent in the development of new electrolytes for batteries [].

- Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

- Reduction: Reduction reactions can convert it into secondary amines, often utilizing reagents like lithium aluminum hydride.

- Substitution: It can engage in nucleophilic substitution reactions, where the butyl group may be replaced by other functional groups, commonly using alkyl halides as reactants .

The mechanism of action primarily involves its role as a solvent, where it interacts with solute molecules through hydrogen bonding and van der Waals forces, facilitating dissolution and reaction processes.

Research indicates that 1-Butylpyrrolidin-2-one exhibits potential biological activities. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it serves as a medium for biological reactions and processes, making it relevant in medicinal chemistry and drug delivery systems .

There are several methods for synthesizing 1-Butylpyrrolidin-2-one:

- Reaction of Butylamine with Gamma-Butyrolactone: This common method involves heating butylamine with gamma-butyrolactone in the presence of a catalyst to ensure complete conversion.

- Electroreduction of Pyrrolidin-2-one with 1-Chloro-butane: This method requires tetraethylammonium tosylate and dimethylformamide as solvents, achieving yields of around 93% .

- Alternative Synthetic Routes: Various other synthetic pathways have been documented, including multi-step reactions that incorporate different reagents and conditions to optimize yield and purity .

1-Butylpyrrolidin-2-one finds numerous applications across different fields:

- Chemical Industry: It is widely used as a solvent in organic synthesis due to its ability to dissolve various compounds.

- Biological Research: The compound serves as a medium for biological reactions and processes.

- Pharmaceuticals: It is explored for potential use in drug delivery systems.

- Polymer Production: Employed in the manufacturing of polymers, resins, and other industrial chemicals .

Several compounds share structural similarities with 1-Butylpyrrolidin-2-one. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methylpyrrolidin-2-one | C₇H₁₃NO | Methyl group instead of butyl; lower boiling point |

| N-Ethylpyrrolidin-2-one | C₈H₁₅NO | Ethyl group; similar applications but different solubility characteristics |

| N-Hexylpyrrolidin-2-one | C₉H₁₉NO | Longer alkyl chain; potentially improved solubility in non-polar solvents |

| N-Cyclohexylpyrrolidin-2-one | C₉H₁₅NO | Cyclohexane ring; unique steric properties affecting reactivity |

Each of these compounds exhibits distinct physical and chemical properties that influence their utility in various industrial and biological contexts. The unique combination of high boiling point, solvency power, and stability makes 1-Butylpyrrolidin-2-one particularly valuable among them .

Industrial Preparation Routes

The world-scale manufacture of 1-butylpyrrolidin-2-one is carried out via two main process families (Table 1).

Table 1 Representative industrial routes to 1-butylpyrrolidin-2-one

| Route | Principal feedstocks | Key catalyst(s) / reagent(s) | Core conditions | Isolated yield | Typical chemical purity | Notes |

|---|---|---|---|---|---|---|

| A. Sequential lactamisation–alkylation | γ-Butyrolactone + liquid ammonia → 2-pyrrolidone; second step 2-pyrrolidone + 1-bromobutane | Step 1: tubular reactors lined with copper–aluminium oxide catalyst (CuO 83–85% w/w, Al₂O₃ 9–11% w/w, graphite 4–6% w/w) in reduced form [1] [2]. Step 2: sodium hydroxide-promoted nucleophilic substitution in biphasic medium [3] [4] | Lactamisation 250–290 °C, 8–16 MPa, 20–120 min residence [5] [1]; Alkylation 75–90 °C, 1 bar, 2–4 h [3] | ≥93% overall [1] | >99.5% (gas chromatography) after two-stage distillation [6] [7] | Continuous multistage plant with in-line solvent recovery [9] |

| B. Catalytic hydrogenation of N-butenyl precursor | 1-(1-buten-1-yl)-2-pyrrolidinone | Palladium on activated carbon in ethyl acetate [3] | 100 °C, 4 MPa hydrogen, 4 h | 98% [3] | >99% after wiped-film distillation | Avoids halogenated reagents; adopted for specialty grades |

| C. Direct aminolysis of γ-butyrolactone with butylamine | γ-Butyrolactone + butylamine (aqueous) | Copper-based heterogeneous catalysts on hydroxyapatite or silica-alumina supports [10] | 250–290 °C, 10 MPa, 4–18 h [10] | 90–93% [10] | 99% after vacuum stripping & polishing filtration | One-pot route; minimal inorganic salt waste |

Laboratory Synthesis Approaches

3.2.1 Reaction of Pyrrolidin-2-one with 1-Chlorobutane

A convenient bench-scale procedure (Table 2) uses potassium carbonate as base in a polar aprotic medium [4].

Table 2 Typical laboratory protocol

| Reagent (moles) | Procedure | Outcome |

|---|---|---|

| Pyrrolidin-2-one (1.0) | Combine reagents in round-bottom flask fitted with reflux condenser; stir at 85 °C for 6 h [4] | Crude yield ≈ 88%; purified yield 80–85% after vacuum distillation (0.5 kPa, 120 °C) [3] |

| 1-Chlorobutane (1.2) | ||

| Potassium carbonate (1.8) | ||

| Toluene (0.6 L mol⁻¹) | Biphasic solvent enhances N- over O-alkylation selectivity (≥95%) [4] |

3.2.2 Alternative Synthetic Pathways

- Reductive amination: 2-pyrrolidone, butyraldehyde and hydrogen over palladium on activated carbon at 100 °C and 4 MPa furnish the target in 94% yield without halide waste [3].

- Copper-catalysed lactamisation: biomass-derived γ-valerolactone couples with butylamine at 200 °C and 10 MPa hydrogen using copper on hydroxyapatite; space–time yields 0.32 kg L⁻¹ h⁻¹, selectivity 77% [10].

- Multistage tubular flow: maleic anhydride → catalytic hydrogenation to γ-butyrolactone → in-line amination and subsequent butanol dehydration-alkylation yield >99% purity in a single apparatus [2].

Purification Techniques

- Two-stage fractional vacuum distillation removes water (first column at 40 kPa, 190 °C) and residual γ-butyrolactone (second column at 0.8 kPa, 135 °C) [6] [7].

- Wiped-film evaporators limit thermal residence to <1 min, preventing lactam ring-opening during final polish [2].

- Ion-exchange polishing beds (strong acid resin) scavenge trace alkaline amines to <0.1% w/w [6].

- Activated alumina or 3 Å molecular sieves reduce moisture below 500 mg kg⁻¹ prior to drum filling [11] [7].

Quality Control and Analysis Methods

- Gas chromatography with flame ionisation detection is the primary release test; reference standards demonstrate resolution of 1-butylpyrrolidin-2-one, γ-butyrolactone and 1,4-butanediol to baseline within 20 min [6].

- Karl Fischer coulometry quantifies residual water; industrial specifications require ≤0.1% w/w [11] [6].

- Colour is determined by the platinum–cobalt (Hazen) scale; premium grade must be ≤30 Hazen units [6] [12].

- Alkalinity, reported as butylamine, is titrated potentiometrically and limited to ≤0.1% w/w to prevent polymer yellowing in electronic applications [6] [7].

- Identity confirmation uses proton nuclear magnetic resonance spectroscopy (δ 0.90 ppm triplet for terminal methyl, δ 3.35 ppm triplet for N-CH₂) and infrared spectroscopy (strong 1670 cm⁻¹ lactam carbonyl band) [13] [12].

- Residual metal catalysts (copper, palladium) are monitored by inductively coupled plasma–mass spectrometry; electronic-grade material requires each metal <1 mg kg⁻¹ [11].

XLogP3

GHS Hazard Statements

H302 (83.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.